(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[22It is commonly used as a chiral auxiliary for the separation of racemates and in the preparation of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the enantioselective preparation of the compound under mild and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is common in industrial settings to achieve the desired enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield diastereomerically pure hydroxy derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as L-Selectride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include hydroxy derivatives, substituted bicyclic compounds, and various functionalized derivatives that can be used in further synthetic applications .
Scientific Research Applications
(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex molecules.
Biology: Employed in the synthesis of bioactive natural products and analogues.
Medicine: Utilized in the development of drug candidates and chiral pharmaceuticals.
Industry: Applied in the production of polymers and other materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its role as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. The compound interacts with various molecular targets and pathways, enabling the selective synthesis of desired enantiomers through hydrogen bond catalysis and other mechanisms .
Comparison with Similar Compounds
Similar Compounds
(1S)-(+)-Ketopinic acid: Another chiral compound used in asymmetric synthesis.
(1R,3S)-(+)-Camphoric acid: Utilized in the preparation of chiral auxiliaries and catalysts.
(1S,4R)-Camphanoyl chloride: A derivative of (1S)-(-)-Camphanic acid used in various synthetic applications.
Uniqueness
(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its high enantiomeric purity and versatility in asymmetric synthesis. Its ability to form stable chiral intermediates makes it a valuable tool in the synthesis of complex molecules and bioactive compounds .
Properties
IUPAC Name |
(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9?,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKPGFLZGMMFX-QVDQXJPCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@]2(CCC1(C(=O)O2)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13429-83-9 |
Source
|
Record name | 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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